2-(3-Methyl-4-nitrophenoxy)aniline
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Overview
Description
2-(3-Methyl-4-nitrophenoxy)aniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, where the aniline moiety is substituted with a 3-methyl-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenoxy)aniline typically involves the reaction of 3-methyl-4-nitrophenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the nitro group on the phenol acts as a leaving group, allowing the aniline to attach to the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products
Oxidation: Nitro derivatives or quinones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(3-Methyl-4-nitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenoxy)aniline: Similar structure but lacks the methyl group.
2-Methoxy-4-nitroaniline: Similar nitroaniline derivative with a methoxy group instead of a methyl group.
4-Methoxy-2-nitroaniline: Another nitroaniline derivative with different substitution patterns
Uniqueness
2-(3-Methyl-4-nitrophenoxy)aniline is unique due to the presence of both a methyl and a nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)aniline |
InChI |
InChI=1S/C13H12N2O3/c1-9-8-10(6-7-12(9)15(16)17)18-13-5-3-2-4-11(13)14/h2-8H,14H2,1H3 |
InChI Key |
JYPIQBMFKFJKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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